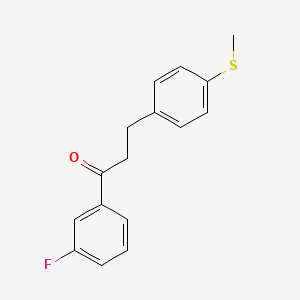

3'-Chloro-4'-fluoro-3-(3-fluorophenyl)propiophenone

Overview

Description

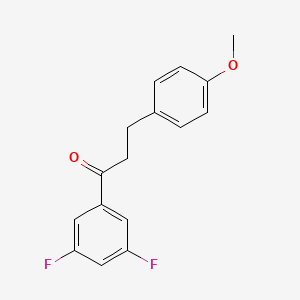

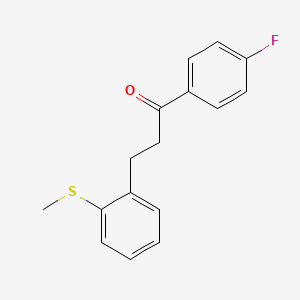

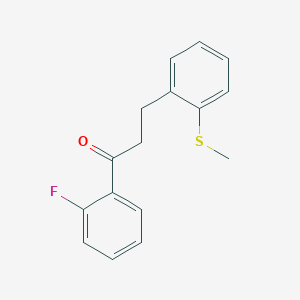

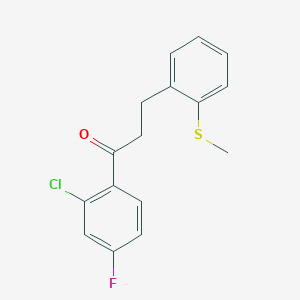

“3’-Chloro-4’-fluoro-3-(3-fluorophenyl)propiophenone” is a chemical compound with the CAS Number: 898768-49-5. It has a molecular weight of 280.7 . The compound is an off-white solid .

Molecular Structure Analysis

The molecular formula of “3’-Chloro-4’-fluoro-3-(3-fluorophenyl)propiophenone” is C15H11ClF2O . The average mass is 186.611 Da and the monoisotopic mass is 186.024765 Da .Physical And Chemical Properties Analysis

The compound is an off-white solid . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Scientific Research Applications

Synthesis and Structural Analysis

3'-Chloro-4'-fluoro-3-(3-fluorophenyl)propiophenone has been a subject of interest in the field of chemical synthesis and structural analysis. Studies have focused on understanding its molecular geometry, chemical reactivity, and photophysical properties. For instance, compounds synthesized from related benzophenones have been analyzed using spectral analysis and quantum chemical studies. These studies involve examining molecular geometry, identifying chemically active sites through molecular electrostatic potential (MEP) and frontier molecular orbital analysis, and assessing chemical reactivity. Such comprehensive analysis aids in understanding the fundamental properties and potential applications of these compounds in various fields, including materials science and pharmacology (Satheeshkumar et al., 2017).

Intermolecular Interactions and Crystal Structures

The derivative compounds of this compound have been synthesized and characterized, revealing the presence of various intermolecular interactions, such as hydrogen bonding and π-π interactions. These interactions are crucial in defining the crystal structures and properties of these compounds. Detailed studies have been conducted using techniques like X-ray diffraction, thermal analysis, and quantum mechanical calculations to understand the nature and energetics of these interactions, which are vital for their potential applications in areas like material sciences and drug design (Shukla et al., 2014).

Copolymer Synthesis and Characterization

The chemical versatility of this compound allows it to be used in the synthesis of novel copolymers. These copolymers have been synthesized and characterized, revealing insights into their composition, structure, and thermal properties. The decomposition behavior of these copolymers under various conditions has been studied, providing valuable information for their potential use in advanced material applications (Savittieri et al., 2022).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various receptors and enzymes in the body .

Mode of Action

It’s possible that it interacts with its targets in a manner similar to other structurally related compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound .

Biochemical Analysis

Biochemical Properties

3’-Chloro-4’-fluoro-3-(3-fluorophenyl)propiophenone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways .

Cellular Effects

The effects of 3’-Chloro-4’-fluoro-3-(3-fluorophenyl)propiophenone on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation .

Molecular Mechanism

At the molecular level, 3’-Chloro-4’-fluoro-3-(3-fluorophenyl)propiophenone exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting phosphorylation events critical for signal transduction . Moreover, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 3’-Chloro-4’-fluoro-3-(3-fluorophenyl)propiophenone in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its efficacy and safety. In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to significant changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of 3’-Chloro-4’-fluoro-3-(3-fluorophenyl)propiophenone vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Studies have identified threshold effects, where specific dosages result in significant biological responses . Toxic effects at high doses include hepatotoxicity and neurotoxicity .

Metabolic Pathways

3’-Chloro-4’-fluoro-3-(3-fluorophenyl)propiophenone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites . The compound’s metabolism may also involve conjugation reactions, leading to the formation of more water-soluble metabolites .

Transport and Distribution

The transport and distribution of 3’-Chloro-4’-fluoro-3-(3-fluorophenyl)propiophenone within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, it may be transported into cells via organic anion transporters and distributed to various tissues, including the liver and brain .

Subcellular Localization

The subcellular localization of 3’-Chloro-4’-fluoro-3-(3-fluorophenyl)propiophenone is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

properties

IUPAC Name |

1-(3-chloro-4-fluorophenyl)-3-(3-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF2O/c16-13-9-11(5-6-14(13)18)15(19)7-4-10-2-1-3-12(17)8-10/h1-3,5-6,8-9H,4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJVZMNXHPGDDJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CCC(=O)C2=CC(=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644537 | |

| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898767-29-8 | |

| Record name | 1-Propanone, 1-(3-chloro-4-fluorophenyl)-3-(3-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.